molecular formula C19H22FN3 B3911642 N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine CAS No. 303092-79-7

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Katalognummer B3911642
CAS-Nummer: 303092-79-7
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: UTWXFZUOVKTKEC-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine and has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has also been found to exhibit antibacterial activity against various strains of bacteria and has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. Additionally, N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments, including its high yield synthesis, low toxicity, and broad-spectrum activity against various diseases. However, N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine also has some limitations, including its limited solubility in water and its potential for off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine and its potential side effects.

Zukünftige Richtungen

There are several future directions for the research on N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One potential direction is the development of N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine-based drugs for the treatment of cancer, bacterial infections, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine and its potential side effects. Future research could also focus on the optimization of the synthesis method for N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine to improve its yield and purity. Finally, the potential for N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine to be used in combination with other drugs for synergistic effects should also be explored.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, bacterial infections, and neurological disorders. N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics. Additionally, N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWXFZUOVKTKEC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

CAS RN

303092-79-7
Record name N-(3-FLUOROBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 2
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.